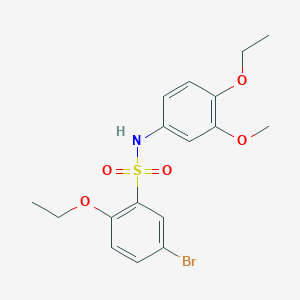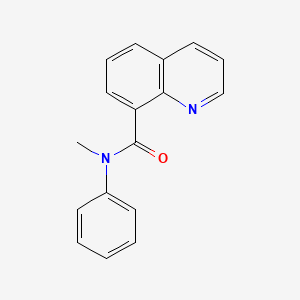![molecular formula C12H15BrN2O B7519376 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea, also known as BPCMU, is a synthetic compound that has been studied for its potential as a therapeutic agent. BPCMU belongs to the class of urea derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the production of inflammatory cytokines. 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has also been found to have anti-angiogenic activity, which means it can inhibit the growth of new blood vessels that are necessary for tumor growth. In addition, 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has been shown to have antihypertensive effects, as it can lower blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea in lab experiments is its relatively low toxicity compared to other anti-cancer agents. It has also been shown to have a high selectivity for cancer cells, which means it can target cancer cells without affecting normal cells. However, one of the limitations of using 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea. One area of research is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has been found to have neuroprotective effects in animal models, which means it can protect neurons from damage. Another area of research is to investigate the use of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea in combination with other anti-cancer agents to enhance its anti-tumor activity. Finally, there is a need for further studies to investigate the safety and efficacy of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea in human clinical trials.
In conclusion, 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea is a synthetic compound that has been studied for its potential as a therapeutic agent for various diseases. It has been found to have a wide range of biochemical and physiological effects, and has shown promise as an anti-cancer and anti-inflammatory agent. While there are limitations to its use in lab experiments, there are several future directions for the study of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea that could lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea involves the reaction of 1-cyclopropyl-3-methylurea with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The overall yield of the synthesis process is around 40%.
Aplicaciones Científicas De Investigación
1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has been studied for its potential as a therapeutic agent for various diseases such as cancer, hypertension, and inflammation. It has been shown to have anti-tumor activity in vitro and in vivo, and has been found to inhibit the growth of various cancer cell lines. 1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(12(16)14-11-6-7-11)8-9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHSNBFLADKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)

![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7519301.png)
![2-[Furan-2-ylmethyl(methyl)amino]-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7519308.png)
![4-oxo-N-[3-oxo-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)propyl]-4-thiophen-2-ylbutanamide](/img/structure/B7519312.png)
![4-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B7519329.png)
![3-{5-chloro-1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B7519335.png)

![Cyanomethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate](/img/structure/B7519354.png)
![2-(4-chlorophenoxy)-2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7519356.png)

![1-[(3-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519374.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)
![3-Cyclopropyl-1-methyl-1-[(2-methylphenyl)methyl]urea](/img/structure/B7519396.png)